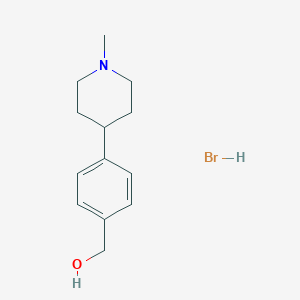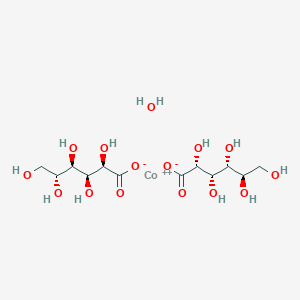
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is a coordination compound where cobalt is complexed with a pentahydroxyhexanoate ligand and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate typically involves the reaction of cobalt salts with pentahydroxyhexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cobalt chloride or cobalt sulfate as the cobalt source. The pentahydroxyhexanoic acid is added in stoichiometric amounts, and the reaction mixture is stirred at a specific temperature to ensure complete complexation. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The cobalt center can be reduced to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using different ligands like ammonia or ethylenediamine.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) complexes. Substitution reactions result in new cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model for biological cobalt complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of cobalt-based materials and as a precursor for other cobalt compounds.
Mechanism of Action
The mechanism of action of cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate involves the interaction of the cobalt center with various molecular targets. The pentahydroxyhexanoate ligand stabilizes the cobalt ion, allowing it to participate in redox reactions and coordinate with other molecules. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cobalt Gluconate: Similar in structure but with gluconate as the ligand.
Cobalt Acetate: Contains acetate ligands instead of pentahydroxyhexanoate.
Cobalt Chloride: A simple cobalt salt without complex ligands.
Uniqueness
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is unique due to the specific arrangement of the pentahydroxyhexanoate ligand, which provides distinct chemical properties and reactivity compared to other cobalt complexes
Properties
Molecular Formula |
C12H24CoO15 |
|---|---|
Molecular Weight |
467.24 g/mol |
IUPAC Name |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
InChI Key |
VBEDXQBAQADZLA-XRDLMGPZSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


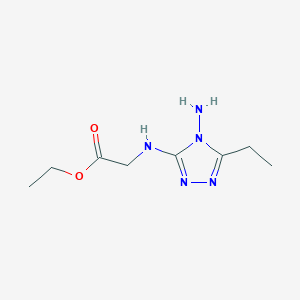
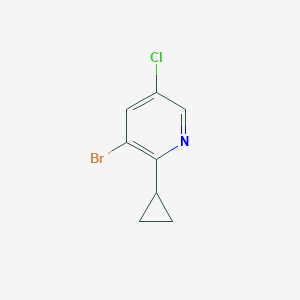

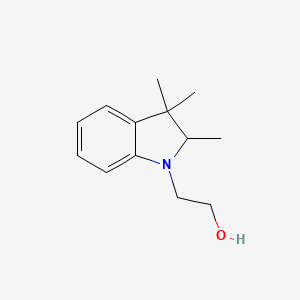
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
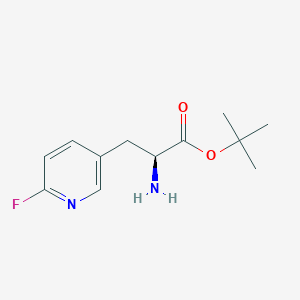
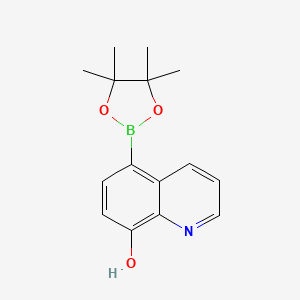

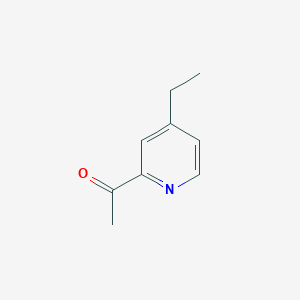
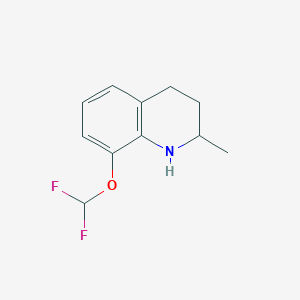
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
